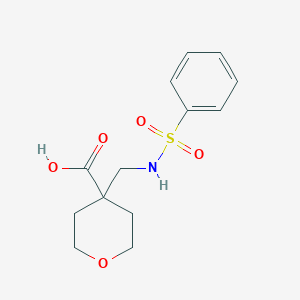![molecular formula C14H24N2O4 B6646911 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646911.png)
4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid, also known as ACBC, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the family of amino acid derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid has been shown to enhance the effects of GABA by binding to the GABA receptor and increasing its activity. This leads to an overall reduction in neuronal activity, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid has been shown to have various biochemical and physiological effects, including its ability to enhance the activity of the GABA receptor. This can lead to a reduction in neuronal activity, which can have a calming effect on the brain. 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid has also been shown to have anxiolytic and sedative effects, making it a potential treatment for various neurological disorders.
实验室实验的优点和局限性
One advantage of using 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid in lab experiments is its high purity, which can lead to more accurate and reproducible results. 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid is also relatively stable and easy to handle, making it a convenient compound to work with. However, one limitation of using 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid is its high cost, which may limit its use in certain experiments.
未来方向
There are many potential future directions for 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid research, including its use as a potential treatment for various neurological disorders. 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid has been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety and insomnia. Additionally, 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid has been studied as a potential ligand for various receptors, including the GABA receptor. Further research is needed to fully understand the mechanism of action of 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid and its potential use in various scientific research applications.
合成方法
The synthesis of 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid has been achieved using various methods, including the reaction of 4-hydroxymethyl-oxane-4-carboxylic acid with azepan-1-carbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-hydroxymethyl-oxane-4-carboxylic acid with azepan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Both methods have been shown to yield high purity 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid.
科学研究应用
4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid has been studied for its potential use in various scientific research applications, including as a building block for the synthesis of peptides and proteins. It has also been studied as a potential ligand for various receptors, including the GABA receptor. 4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid has been shown to have a high affinity for the GABA receptor and has been studied for its potential use in the treatment of various neurological disorders.
属性
IUPAC Name |
4-[(azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c17-12(18)14(5-9-20-10-6-14)11-15-13(19)16-7-3-1-2-4-8-16/h1-11H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGDACVHAQMUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NCC2(CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1,2,5-Thiadiazole-3-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646843.png)
![4-[[(2-Ethyl-5-methylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646850.png)
![4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646854.png)
![4-[(Thiophene-3-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646866.png)
![4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646874.png)
![4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646889.png)
![4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646896.png)
![4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646902.png)
![4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646903.png)
![4-[[(5-Methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646918.png)
![4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646922.png)

![4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646934.png)
![4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646949.png)